1-(2-Nitrophenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-Nitrophenyl)ethanol involves fractional crystallization of its diastereoisomeric (1S)-camphanates, with the absolute stereochemistry determined using the Horeau kinetic resolution procedure and confirmed by X-ray crystallography of its (1S)-camphanate ester (Corrie et al., 1992). An improved synthesis method reduces side-products, highlighting the need for efficient purification techniques (Hashmi et al., 2006).
Molecular Structure Analysis
The molecular structure of 1-(2-Nitrophenyl)ethanol and its complexes has been explored through various techniques including X-ray diffraction. Studies have provided detailed insights into the crystal structure and hydrogen bonding patterns, contributing to a deeper understanding of its molecular interactions (Kochetov & Kuz’mina, 2007).
Chemical Reactions and Properties
1-(2-Nitrophenyl)ethanol undergoes photochemical reactions to form 2-nitroso compounds through a mechanism that was thoroughly investigated using laser flash photolysis and time-resolved infrared spectroscopy, revealing the formation of transient intermediates and providing insight into potential energy surfaces for these reactions (Gáplovský et al., 2005).
Physical Properties Analysis
The physical properties of 1-(2-Nitrophenyl)ethanol, including its crystal structure, have been analyzed in detail. The structure of molecular complexes reveals the formation of hydrogen bonds and other interactions that are essential for understanding its physical characteristics and reactivity (Kochetov & Kuz’mina, 2007).
Scientific Research Applications
Caged ATP Synthesis : Diastereoisomers of P3-1-(2-nitrophenyl)ethyl adenosine triphosphate, synthesized from 1-(2-Nitrophenyl)ethanol, have potential use in drug discovery and pharmacological research (Corrie et al., 1992).
Mass Spectral Fragmentation Study : Isotopomers of 1-(2-nitrophenyl)ethyl phosphates aid in understanding the effects of isotopic substitution on the mass spectral fragmentation of 1-(2-nitrophenyl)ethanol (Corrie, 1996).
Heterocyclization Reactions : 2-(4-nitrophenyl)oxirane amino derivatives, related to 1-(2-Nitrophenyl)ethanol, have shown potential in forming various heterocyclic compounds like 1,3-oxazolidin-2-one and morpholin-2,3-dione (Palchikov, 2015).
Pharmaceutical Ingredient Recovery : Nanofiltration has been used to recover high-value pharmaceutical ingredients from waste ethanol, demonstrating a viable method for production cycle closure (Martínez et al., 2012).
Muon-Spin Resonance Experiments : An improved synthesis method for 2-(4-propylphenyl)ethanol, which is structurally similar to 1-(2-Nitrophenyl)ethanol, enhances the efficiency of large-scale production for specific resonance experiments (Hashmi et al., 2006).
Ultrasound in Chemical Reactions : The influence of ultrasound on the base-catalyzed hydrolysis of 4-nitrophenyl acetate in aqueous ethanol has been investigated, providing insights into solute-solvent interactions (Salmar et al., 2006).
Fluorescence Emissions in Organic Compounds : Nitro-substituted α,ω-diphenylpolyene compounds, like 1-(2-Nitrophenyl)ethanol, exhibit unique fluorescence emissions, aiding in understanding twisted intramolecular charge transfer states (Singh et al., 1999).
RNA Model Cleavage : Research involving Zn(II)-catalyzed cleavage of an RNA model in ethanol shows significant acceleration, suggesting the potential for enzymatic catalysis enhancement (Liu et al., 2007).
Real-Time Holographic Studies : Investigations into azo dye diffusion in nematic liquid crystal hosts, utilizing substances similar to 1-(2-Nitrophenyl)ethanol, shed light on grating formation and relaxation mechanisms (Sabet & Khoshsima, 2010).
Photochemical Reaction Mechanisms : The photochemical reaction of 2-nitrobenzyl alcohols, akin to 1-(2-Nitrophenyl)ethanol, involves dual proton transfer pathways, influencing the reaction medium and pH conditions (Gáplovský et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-nitrophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDBYQDNNWCLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)ethanol | |
CAS RN |
3205-25-2 | |
Record name | 1-(2-Nitrophenyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003205252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3205-25-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47195 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-nitrophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.